Cas no 2228868-08-2 (1-(5-bromofuran-2-yl)-2-chloroethan-1-ol)

1-(5-Bromofuran-2-yl)-2-chloroethan-1-ol is a brominated furan derivative featuring a chloroethanol functional group, making it a versatile intermediate in organic synthesis. Its structure combines the reactivity of a furan ring with the electrophilic properties of bromine and chlorine substituents, enabling selective modifications for pharmaceutical and agrochemical applications. The compound’s distinct functional groups facilitate further derivatization, such as nucleophilic substitutions or coupling reactions, enhancing its utility in constructing complex heterocyclic frameworks. Its stability under controlled conditions and well-defined reactivity profile make it a valuable building block for research and industrial processes requiring precise molecular transformations.
1-(5-bromofuran-2-yl)-2-chloroethan-1-ol structure
2228868-08-2 structure
Product Name:1-(5-bromofuran-2-yl)-2-chloroethan-1-ol
CAS No:2228868-08-2
MF:C6H6BrClO2
MW:225.467640399933
CID:6320971
PubChem ID:165705077
Update Time:2025-10-24

1-(5-bromofuran-2-yl)-2-chloroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromofuran-2-yl)-2-chloroethan-1-ol
    • 2228868-08-2
    • EN300-1914389
    • Inchi: 1S/C6H6BrClO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3H2
    • InChI Key: ONSARUISVLJWKW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(CCl)O)O1

Computed Properties

  • Exact Mass: 223.92397g/mol
  • Monoisotopic Mass: 223.92397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 33.4Ų

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1-(5-bromofuran-2-yl)-2-chloroethan-1-ol Related Literature

Additional information on 1-(5-bromofuran-2-yl)-2-chloroethan-1-ol

Comprehensive Overview of 1-(5-Bromofuran-2-yl)-2-chloroethan-1-ol (CAS No. 2228868-08-2)

1-(5-Bromofuran-2-yl)-2-chloroethan-1-ol (CAS No. 2228868-08-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromofuran and chloroethanol functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, combining a 5-bromofuran ring with a 2-chloroethanol side chain, makes it a valuable building block for designing novel bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for heterocyclic compounds in modern therapeutics.

The growing interest in 1-(5-Bromofuran-2-yl)-2-chloroethan-1-ol aligns with broader trends in the chemical industry, where furan derivatives are being explored for their antimicrobial, antifungal, and anti-inflammatory properties. Recent studies highlight the role of brominated furans in developing next-generation antibiotics, a critical area as antibiotic resistance becomes a global health concern. Additionally, the compound's chloroethanol moiety offers reactivity that is useful in cross-coupling reactions, a hot topic in green chemistry and sustainable synthesis.

From an industrial perspective, CAS No. 2228868-08-2 is often discussed in forums focusing on high-value chemical intermediates. Its synthesis typically involves halogenation and hydroxylation steps, which are frequently optimized to improve yield and purity—key considerations for scale-up production. The compound's stability under various conditions also makes it a candidate for catalysis research, another trending topic in material science journals.

In the context of AI-driven drug discovery, 1-(5-Bromofuran-2-yl)-2-chloroethan-1-ol has been flagged in computational studies for its potential as a scaffold for kinase inhibitors. This aligns with frequent searches for "kinase inhibitor scaffolds" or "furan-based drug candidates" in scientific databases. Moreover, its electrophilic properties are relevant to discussions on covalent drug design, a cutting-edge approach gaining traction in oncology research.

Environmental and regulatory aspects of halogenated compounds like this one are also widely debated. While not classified as hazardous, its bromine and chlorine substituents necessitate careful handling, echoing broader industry conversations about sustainable halogen chemistry. This ties into popular queries such as "green synthesis of brominated compounds" or "safe handling of chloroethanol derivatives."

Analytical characterization of CAS No. 2228868-08-2 typically involves NMR spectroscopy and mass spectrometry, techniques frequently searched by quality control professionals. The compound's distinct spectral signatures (e.g., furan proton shifts at 6–7 ppm in 1H-NMR) make it an interesting case study for analytical chemistry courses, addressing another common search intent.

In summary, 1-(5-Bromofuran-2-yl)-2-chloroethan-1-ol represents a compelling intersection of medicinal chemistry, process optimization, and materials science. Its multifaceted applications—from drug development to catalytic systems—ensure its continued relevance in both academic and industrial settings, while its structural features align with several high-interest research domains in contemporary chemistry.

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